molecular formula C7H10N6 B8333216 1-Methyl-4-(1-methylhydrazino)-1H-pyrazolo[3,4-d]pyrimidine

1-Methyl-4-(1-methylhydrazino)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B8333216
M. Wt: 178.20 g/mol
InChI Key: DCTBMFDEKIMGLY-UHFFFAOYSA-N
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Patent
US04124764

Procedure details

1.7 g. of methylhydrazine is dissolved in 30 ml. of ethanol. 3.3 g. of 4-chloro-1-methylpyrazolo[3,4-d]pyrimidine is added portionwise. The mixture is refluxed for 30 minutes and then allowed to stand in the refigerator overnight. The mixture is filtered and the product, 1-methyl-4-(1-methylhydrazino)pyrazolo[3,4-d]pyrimidine, is recrystallized from ethanol-methanol, m.p. 213°-215° (yield 4.2 g.).
Name
methylhydrazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][NH2:3].Cl[C:5]1[N:10]=[CH:9][N:8]=[C:7]2[N:11]([CH3:14])[N:12]=[CH:13][C:6]=12>C(O)C>[CH3:1][N:2]1[C:5]2=[N:10][CH:9]=[N:8][C:7]([N:11]([CH3:14])[NH2:12])=[C:6]2[CH:13]=[N:3]1

Inputs

Step One
Name
methylhydrazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C2C(=NC=N1)N(N=C2)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to stand in the refigerator overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
CUSTOM
Type
CUSTOM
Details
the product, 1-methyl-4-(1-methylhydrazino)pyrazolo[3,4-d]pyrimidine, is recrystallized from ethanol-methanol, m.p. 213°-215° (yield 4.2 g.)

Outcomes

Product
Name
Type
Smiles
CN1N=CC=2C1=NC=NC2N(N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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